molecular formula C16H32O2 B152031 hexadecanoic-16,16,16-d3 acid CAS No. 75736-53-7

hexadecanoic-16,16,16-d3 acid

Cat. No.: B152031
CAS No.: 75736-53-7
M. Wt: 259.44 g/mol
InChI Key: IPCSVZSSVZVIGE-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

hexadecanoic-16,16,16-d3 acid, also known as hexadecanoic acid-16,16,16-d3, is a deuterated form of palmitic acid. It is a saturated fatty acid with a 16-carbon chain and three deuterium atoms at the terminal carbon. This compound is commonly used in scientific research due to its stable isotope labeling, which allows for detailed metabolic and biochemical studies.

Scientific Research Applications

hexadecanoic-16,16,16-d3 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

hexadecanoic-16,16,16-d3 acid is synthesized through the deuteration of palmitic acid. The process involves the replacement of hydrogen atoms with deuterium atoms at the terminal carbon. This can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under controlled temperature and pressure conditions to ensure high isotopic purity .

Industrial Production Methods

Industrial production of palmitic acid-16,16,16-d3 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced catalytic systems to achieve efficient deuteration. The product is then purified through distillation and crystallization to obtain high-purity palmitic acid-16,16,16-d3 .

Chemical Reactions Analysis

Types of Reactions

hexadecanoic-16,16,16-d3 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

hexadecanoic-16,16,16-d3 acid is unique due to its stable isotope labeling, which allows for detailed metabolic studies. The presence of deuterium atoms provides a distinct mass shift, making it easily distinguishable in mass spectrometry and other analytical techniques. This makes it a valuable tool in research applications where precise tracking of fatty acid metabolism is required .

Properties

IUPAC Name

16,16,16-trideuteriohexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCSVZSSVZVIGE-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10493909
Record name (16,16,16-~2~H_3_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75736-53-7
Record name (16,16,16-~2~H_3_)Hexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10493909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 75736-53-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexadecanoic-16,16,16-d3 acid
Reactant of Route 2
hexadecanoic-16,16,16-d3 acid
Reactant of Route 3
Reactant of Route 3
hexadecanoic-16,16,16-d3 acid
Reactant of Route 4
Reactant of Route 4
hexadecanoic-16,16,16-d3 acid
Reactant of Route 5
Reactant of Route 5
hexadecanoic-16,16,16-d3 acid
Reactant of Route 6
Reactant of Route 6
hexadecanoic-16,16,16-d3 acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.